1-(tert-Butyl)-3-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-iodo-2-methoxybenzene is an organic compound with a unique structure that includes a tert-butyl group, an iodine atom, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-iodo-2-methoxybenzene typically involves the iodination of 1-(tert-Butyl)-2-methoxybenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(tert-Butyl)-3-iodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)-3-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, stabilizing intermediates in various reactions.
Comparison with Similar Compounds
1-(tert-Butyl)-3-iodo-2-methoxybenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-methoxybenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
1-(tert-Butyl)-3-chloro-2-methoxybenzene: Contains a chlorine atom instead of iodine, resulting in different reactivity and properties.
1-(tert-Butyl)-3-bromo-2-methoxybenzene: Contains a bromine atom, which has different reactivity compared to iodine. The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C11H15IO |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-tert-butyl-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
InChI Key |
RSEQQAZIDJHJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.